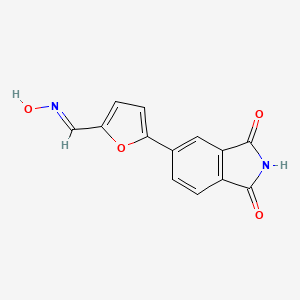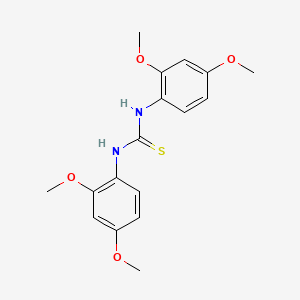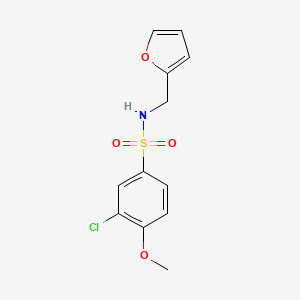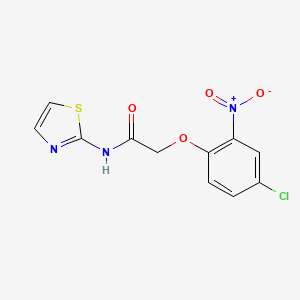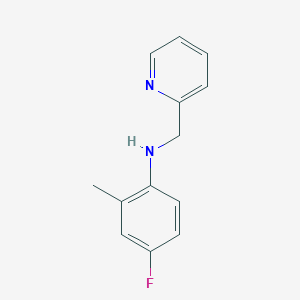
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine, also known as 4F-MPH, is a synthetic compound that belongs to the phenidate class of stimulants. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant that has gained popularity among researchers due to its unique properties.
作用機序
The exact mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased wakefulness, alertness, and focus. The exact mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is an area of active research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, which leads to increased wakefulness, alertness, and focus. It also increases heart rate, blood pressure, and body temperature. Prolonged use of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
The advantages of using (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine in lab experiments are its potent psychostimulant properties, which make it a valuable tool for research in the fields of neuroscience, pharmacology, and psychology. The limitations of using (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine in lab experiments are its potential for abuse, dependence, and addiction. Researchers should take precautions to ensure that the use of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is safe and ethical.
将来の方向性
There are several future directions for research on (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to explore its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine and its long-term effects on the brain and body.
Conclusion
In conclusion, (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is a synthetic compound that belongs to the phenidate class of stimulants. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties. The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is relatively straightforward, and it has a wide range of scientific research applications. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. While (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine has several advantages for lab experiments, researchers should take precautions to ensure that its use is safe and ethical. Finally, there are several future directions for research on (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine, including investigating its potential as a treatment for cognitive disorders and exploring its potential as a cognitive enhancer for healthy individuals.
合成法
The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanamine to yield (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine. The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学的研究の応用
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine has gained popularity among researchers due to its unique properties. It is a potent psychostimulant that has been shown to increase wakefulness, alertness, and focus. It has also been shown to improve cognitive function, memory, and learning. These properties make (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine a valuable tool for research in the fields of neuroscience, pharmacology, and psychology.
特性
IUPAC Name |
4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRGEZUMZWOQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(2-pyridylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


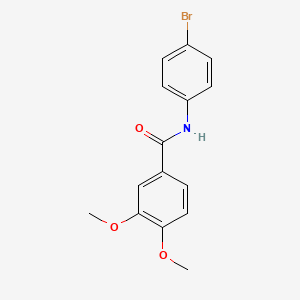
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
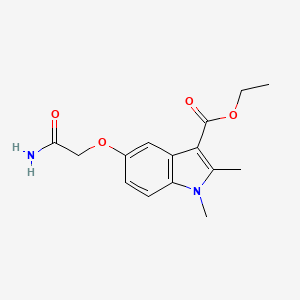

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
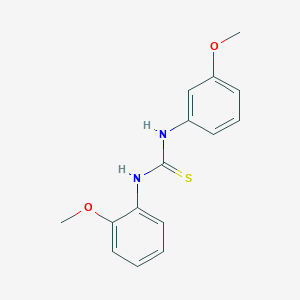
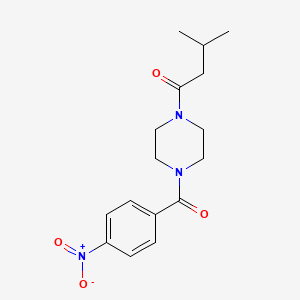

![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
